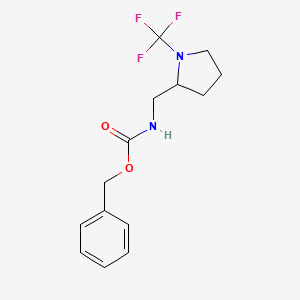
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with benzyl chloroformate to form the carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand the effects of trifluoromethyl-substituted pyrrolidine derivatives on biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar lipophilicity but differ in their overall structure and reactivity.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-4-7-12(19)9-18-13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,18,20) |
InChI Key |
PQAXJCWKBZIRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(F)(F)F)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















